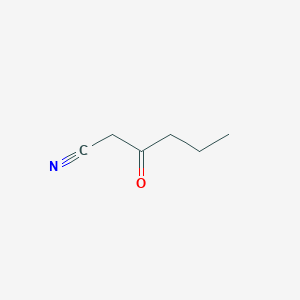
(2,4-二氯苯基)肼
描述
(2,4-Dichlorophenyl)hydrazine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of phenylhydrazine, where two chlorine atoms are substituted at the 2nd and 4th positions of the phenyl ring. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
科学研究应用
(2,4-Dichlorophenyl)hydrazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
安全和危害
作用机制
Target of Action
It has been shown to inhibit the growth of hl60 cells , suggesting that it may interact with cellular targets involved in cell proliferation
Mode of Action
It has been reported to have a synergistic interaction with piroxicam, enhancing its efficacy and resulting in a faster onset of action and longer duration of action . This suggests that (2,4-Dichlorophenyl)hydrazine may modulate the activity of other drugs, potentially by affecting their metabolism or distribution within the body.
Biochemical Pathways
Given its reported effects on cell proliferation , it may impact pathways related to cell cycle regulation and apoptosis
Pharmacokinetics
Its ability to enhance the efficacy of piroxicam suggests that it may have favorable pharmacokinetic properties .
Result of Action
The primary result of (2,4-Dichlorophenyl)hydrazine action is inhibition of cell proliferation, as demonstrated in HL60 cells . When used in combination with piroxicam, it enhances the anti-inflammatory effects of the drug, suggesting that it may have anti-inflammatory properties as well .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Cellular Effects
It has been reported that it can have a synergistic effect when combined with piroxicam, an anti-inflammatory drug, leading to faster onset of action and longer duration of action .
Molecular Mechanism
It is known to be involved in the synthesis of pyrazole analogues of curcumin
Temporal Effects in Laboratory Settings
准备方法
Synthetic Routes and Reaction Conditions: (2,4-Dichlorophenyl)hydrazine can be synthesized through the reaction of 2,4-dichloroaniline with hydrazine hydrate. The reaction typically occurs in the presence of an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
C6H3Cl2NH2+N2H4→C6H3Cl2NHNH2+H2O
Industrial Production Methods: On an industrial scale, the synthesis of (2,4-Dichlorophenyl)hydrazine involves similar reaction conditions but may include additional steps for purification and isolation of the product. The use of continuous flow reactors and advanced separation techniques like crystallization or distillation ensures high purity and yield.
Types of Reactions:
Oxidation: (2,4-Dichlorophenyl)hydrazine can undergo oxidation reactions to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazine derivatives.
相似化合物的比较
- (3,4-Dichlorophenyl)hydrazine
- (4-Chlorophenyl)hydrazine
- (2,4-Dinitrophenyl)hydrazine
Comparison:
- (2,4-Dichlorophenyl)hydrazine vs. (3,4-Dichlorophenyl)hydrazine: Both compounds have similar chemical properties, but the position of chlorine atoms affects their reactivity and biological activity.
- (2,4-Dichlorophenyl)hydrazine vs. (4-Chlorophenyl)hydrazine: The presence of an additional chlorine atom in (2,4-Dichlorophenyl)hydrazine enhances its electrophilicity and reactivity in substitution reactions.
- (2,4-Dichlorophenyl)hydrazine vs. (2,4-Dinitrophenyl)hydrazine: The nitro groups in (2,4-Dinitrophenyl)hydrazine make it a stronger electrophile and more reactive in nucleophilic substitution reactions compared to (2,4-Dichlorophenyl)hydrazine.
属性
IUPAC Name |
(2,4-dichlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPAUBJZUBGGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328292 | |
| Record name | (2,4-dichlorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13123-92-7 | |
| Record name | (2,4-dichlorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2,4-dichlorophenyl)hydrazine in the synthesis of pyrazole derivatives?
A1: (2,4-Dichlorophenyl)hydrazine serves as a crucial building block in the synthesis of substituted pyrazoles. [, ] It specifically acts as a nitrogen-containing nucleophile that reacts with enone intermediates, ultimately leading to the formation of the pyrazole ring. The chlorine atoms on the phenyl ring can be further modified, providing opportunities for diversification and exploration of structure-activity relationships in the resulting pyrazole derivatives.
Q2: How does ultrasound irradiation influence the reaction involving (2,4-dichlorophenyl)hydrazine in the synthesis of pyrazole derivatives?
A2: Research [] indicates that employing ultrasound irradiation during the cyclocondensation reaction of enones with (2,4-dichlorophenyl)hydrazine hydrochloride enhances the reaction efficiency. This technique promotes faster reaction rates and improved yields of the desired 1-(2,4-dichlorophenyl)-3-ethylcarboxylate-1H-pyrazoles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















